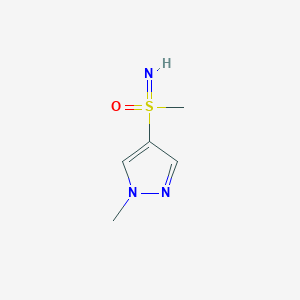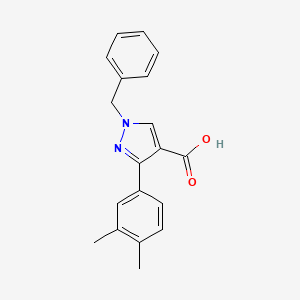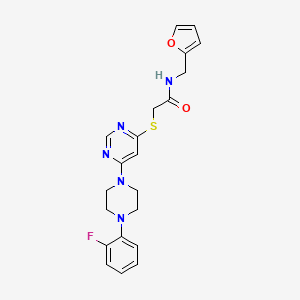
(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine” is a chemical compound with the CAS Number: 1335304-50-1 . It has a molecular weight of 266.17 and its IUPAC name is "(4-chloro-2-methylphenyl) (4-chlorophenyl)methanamine" .
Molecular Structure Analysis
The InChI code for “(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine” is1S/C14H13Cl2N/c1-9-8-12(16)6-7-13(9)14(17)10-2-4-11(15)5-3-10/h2-8,14H,17H2,1H3 . This indicates the presence of 14 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom in the molecule. Physical And Chemical Properties Analysis
“(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine” is an oil at room temperature .Scientific Research Applications
Synthesis and Characterization
(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine and related compounds have been the focus of various synthesis and characterization studies. For example, a compound with a similar structure, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using a polyphosphoric acid condensation route and characterized by various spectroscopic techniques (Shimoga et al., 2018). Similarly, the crystal structures of two imidazole-4-imines, closely related to the compound , were analyzed, highlighting the importance of weak intermolecular interactions in crystal packing (Skrzypiec et al., 2012).
Metabolic Studies
Metabolism of related compounds has been examined in various studies. For instance, the metabolites of chlorphenoxamine, which shares structural similarities, were identified in human urine, providing insights into the biotransformation of such compounds (Goenechea et al., 1987).
Catalytic and Chemical Applications
Compounds similar to (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine have been utilized in catalysis. For instance, (4-Phenylquinazolin-2-yl)methanamine was synthesized and used in the formation of ruthenium(II) complexes, which showed high effectiveness in transfer hydrogenation reactions (Karabuğa et al., 2015).
Computational Studies
Computational methods have been applied to understand the reaction mechanisms involving similar compounds. A study investigated the reaction mechanisms of diphenylamine and diethyl 2-phenylmalonate, providing valuable insights into these types of reactions (Zhou & Li, 2019).
Docking Studies
Docking studies are essential for understanding how these compounds interact at the molecular level. N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound with a structure akin to the one , was synthesized and subjected to docking studies, revealing potential applications in drug design (Bommeraa et al., 2019).
Photophysical Properties
Studies have also explored the photophysical properties of related compounds. For example, a series of luminescent platinum(II) complexes, which include derivatives of (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine, were synthesized to examine their luminescent properties (Lai et al., 1999).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
(4-chloro-2-methylphenyl)-(4-chlorophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N/c1-9-8-12(16)6-7-13(9)14(17)10-2-4-11(15)5-3-10/h2-8,14H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSZVZWWIPUDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

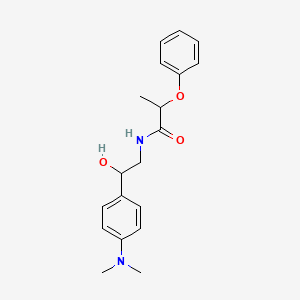


![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B2705571.png)

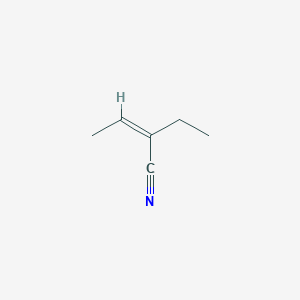
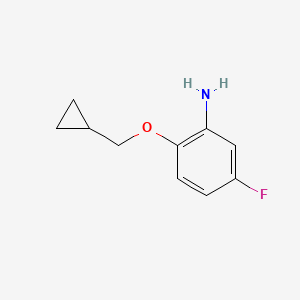
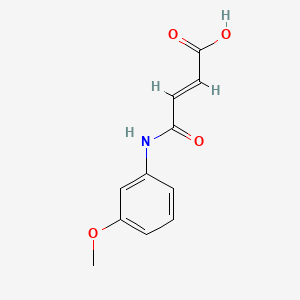
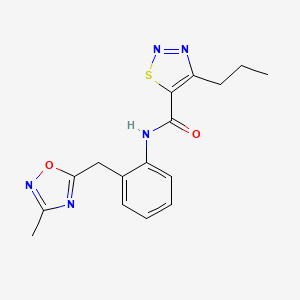

![3-Bromo-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2705584.png)
